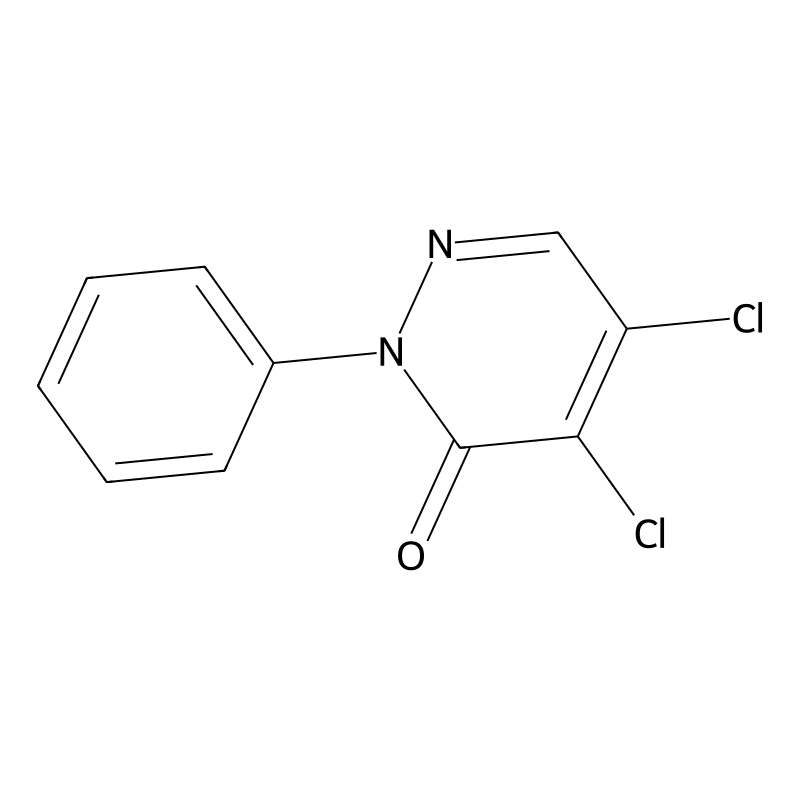

4,5-dichloro-2-phenylpyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Characterization:

4,5-Dichloro-2-phenylpyridazin-3-one has been synthesized using various methods, including condensation reactions and cyclization reactions []. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of 4,5-Dichloro-2-phenylpyridazin-3-one, including:

- Antibacterial activity: Some studies have shown that the compound exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [, ]. However, further investigation is needed to determine its efficacy and mechanism of action.

- Antifungal activity: Limited research suggests that the compound may possess antifungal activity against some fungal strains []. However, more studies are required to confirm these findings and understand its potential as an antifungal agent.

- Enzyme inhibition: Some studies suggest that 4,5-Dichloro-2-phenylpyridazin-3-one may act as an inhibitor of certain enzymes, such as kinases, which are involved in various cellular processes []. However, further research is needed to validate these findings and elucidate the specific enzymes it targets and its potential impact on cellular functions.

4,5-Dichloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridazine ring and a phenyl group at the 2 position. Its molecular formula is C10H6Cl2N2O, and it has a molecular weight of approximately 233.07 g/mol. The compound is known for its diverse chemical reactivity and biological activities, making it a subject of interest in medicinal chemistry and agrochemical research.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, resulting in substituted derivatives. For example, nucleophilic substitution at the 4-position is often favored due to steric factors .

- Oxidation and Reduction: The compound can undergo oxidation or reduction, altering its chemical structure. This reactivity allows for the synthesis of more complex derivatives.

- Formation of Covalent Adducts: It has been shown to react with enzymes through mechanisms like Michael addition, forming covalent adducts that can influence enzyme activity.

4,5-Dichloro-2-phenylpyridazin-3(2H)-one exhibits significant biological activities:

- Antimicrobial Properties: Studies indicate that this compound has antimicrobial effects against various bacterial strains, potentially due to its ability to interact with microbial enzymes .

- Enzyme Inhibition: It acts as an inhibitor for certain enzymes, including β-ketoacyl-ACP synthase III (FabH), which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to disrupted metabolic pathways in target organisms.

- Cytotoxic Effects: The compound has been observed to induce cytotoxicity in specific cell lines through mechanisms involving oxidative stress and apoptosis.

The synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one typically involves several methods:

- Chlorination of Pyridazinones: One common method includes chlorinating pyridazinone derivatives using reagents like thionyl chloride. This method allows for selective chlorination at the 4 and 5 positions .

- Reactions with Phenylhydrazine: The reaction of phenylhydrazine with appropriate pyridazine precursors can yield this compound through cyclization processes .

- Optimized Industrial Methods: Industrial synthesis often employs continuous flow reactors to enhance yield and purity while minimizing by-products through optimized reaction conditions.

The applications of 4,5-dichloro-2-phenylpyridazin-3(2H)-one span various fields:

- Pharmaceuticals: Its enzyme inhibition properties make it a candidate for developing new antimicrobial agents and other therapeutics targeting metabolic pathways .

- Agriculture: The compound's antimicrobial properties are also explored for use in agricultural formulations to protect crops from bacterial infections.

Interaction studies have revealed that 4,5-dichloro-2-phenylpyridazin-3(2H)-one can form complexes with various biomolecules:

- Protein Interactions: It interacts with proteins by forming covalent bonds with nucleophilic sites, affecting their function and stability.

- Cellular Effects: The compound influences cellular signaling pathways and gene expression, leading to varied biological responses depending on the cellular context.

Several compounds share structural similarities with 4,5-dichloro-2-phenylpyridazin-3(2H)-one. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-Chloro-2-phenyldihydropyridazinone | Contains one chlorine atom and a phenyl group | Less reactive due to fewer halogen substituents |

| 3-Amino-4,5-dichloropyridazine | Amino group at the 3-position instead of phenyl | Potential for different biological activities |

| 3-Hydroxy-4,5-dichloropyridazine | Hydroxy group at the 3-position | Increased solubility and altered reactivity |

These compounds highlight the uniqueness of 4,5-dichloro-2-phenylpyridazin-3(2H)-one due to its dual chlorine substituents and phenyl group, which contribute to its distinct reactivity and biological profile.

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021